2-Bromo-5-fluoro-nicotinic acid
Overview
Description
2-Bromo-5-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid, a naturally occurring pyridine carboxylic acid.
Mechanism of Action
Target of Action
Given its structural similarity to nicotinic acid, it may interact with similar targets, such as the g protein-coupled receptors involved in the niacin pathway .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets through the formation of new bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
The solubility of similar compounds, such as nicotinic acid, in various solvents has been studied . These studies can provide insights into the potential bioavailability of 2-Bromo-5-fluoro-nicotinic acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature and the presence of other reagents . Additionally, the compound’s solubility, and thus its bioavailability, can be affected by the solvent in which it is dissolved .
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-nicotinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoro-nicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure the selective bromination at the 2-position .
Chemical Reactions Analysis
2-Bromo-5-fluoro-nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position provides a reactive site for coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the formation of carbon-carbon bonds.
Scientific Research Applications
2-Bromo-5-fluoro-nicotinic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential antibacterial properties and is used in the development of new drugs. Additionally, it is utilized in the synthesis of complex organic molecules for research purposes.
Comparison with Similar Compounds
2-Bromo-5-fluoro-nicotinic acid can be compared with other halogenated derivatives of nicotinic acid, such as 2-Chloro-5-fluoro-nicotinic acid and 2-Iodo-5-fluoro-nicotinic acid. These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of different halogens can lead to variations in their chemical and biological properties, making each compound unique in its own right .
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQDQFYFNLILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697606 | |
Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-89-9 | |
Record name | 2-Bromo-5-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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